molecular formula C9H10N4O2 B2562538 2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile CAS No. 926244-53-3

2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile

Cat. No.: B2562538
CAS No.: 926244-53-3
M. Wt: 206.205
InChI Key: CBELAFIZCQHUKB-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C9H10N4O2. This compound is characterized by the presence of an aminoethyl group, a nitro group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile typically involves the nitration of benzonitrile followed by the introduction of the aminoethyl group. One common method involves the reaction of 5-nitrobenzonitrile with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products

    Reduction: The major product is 2-[(2-Aminoethyl)amino]-5-aminobenzonitrile.

    Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.

    Oxidation: Oxidation products are less common but may include nitroso or nitro derivatives.

Scientific Research Applications

2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: Similar in structure but with three aminoethyl groups.

    Aminoethylpiperazine: Contains a piperazine ring with an aminoethyl group.

    Aminoethylethanolamine: Contains an ethanolamine moiety instead of a benzonitrile group.

Uniqueness

2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-aminoethylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-3-4-12-9-2-1-8(13(14)15)5-7(9)6-11/h1-2,5,12H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBELAFIZCQHUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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